molecular formula C16H19N3O3S B5557089 N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide

N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide

Cat. No. B5557089
M. Wt: 333.4 g/mol
InChI Key: JVKCQUXIKLAFAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, similar to the target compound, often involves reactions of amines with sulfonyl chlorides or other sulfonating agents. For example, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine, which undergoes rearrangement to yield pyrrolidin-3-ones, demonstrates the complexity and unexpected outcomes that can arise during the synthesis of sulfonamide compounds (Králová et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their hydrogen-bonding arrangements and conformations. Studies on isomeric sulfonamides, such as 4-(methylphenylamino)pyridine-3-sulfonamides, have shown that the sulfonamide moiety's conformation is conserved across different molecules, highlighting the structural consistency within this class of compounds (Hulita et al., 2005).

Chemical Reactions and Properties

Sulfonamides, including structures similar to N2-(4-methylphenyl)-N2-(methylsulfonyl)-N1-3-pyridinylalaninamide, participate in a variety of chemical reactions. The reactivity often involves the sulfonamide nitrogen and the sulfonyl group, leading to various rearrangements and the formation of complex structures. For instance, the rearrangement of threonine and serine-based sulfonamides can unexpectedly yield pyrrolidin-3-ones, illustrating the diverse chemical behavior of these compounds (Králová et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide compounds are influenced by their molecular structure, including hydrogen bonding and molecular conformation. Studies on sulfonamide isomers have shown variations in their hydrogen bonding arrangements, affecting their physical properties, such as solubility and melting points. The detailed analysis of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides provides insights into how subtle changes in structure can influence the physical properties of these compounds (Hulita et al., 2005).

Scientific Research Applications

Organic Synthesis and Chemical Structure Analysis

  • Experimental and Computational Structural Study : A study on the one-pot sulfonyl chloride-pyridine mediated disulfonylation of aniline nitrogen atoms and dehydration of primary amide groups of halogenoanthranilamide derivatives demonstrated the synthesis of N-(2-cyanophenyl)disulfonamides. This research highlights the utility of sulfonyl compounds in organic synthesis and the characterization of their structures through nuclear magnetic resonance (NMR), infrared (IR), mass spectrometric techniques, and density functional theory (DFT) calculations (Mphahlele & Maluleka, 2021).

  • Metal Complexes Containing Sulfonamides : Research on the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leading to the formation of metal complexes showcases the application of sulfonamides in the development of new materials with potential catalytic and pharmaceutical applications (Sousa et al., 2001).

Pharmacological Applications

  • Drug Metabolism Studies : The application of biocatalysis in drug metabolism was demonstrated in a study where the mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator were prepared using microbial systems. This research provides insights into the metabolism of sulfonamide-based compounds, offering valuable information for drug design and development (Zmijewski et al., 2006).

  • Antimicrobial Activity : The synthesis and evaluation of novel phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides for antimicrobial activities underscore the pharmacological potential of sulfonamide derivatives. This research highlights the ongoing interest in sulfonamides as a basis for developing new antimicrobial agents (Gobis et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Many drugs with similar structures work by binding to specific proteins or enzymes and modulating their activity .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Compounds with similar structures can have a range of toxicities, and appropriate safety precautions should be taken when handling them .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses as a pharmaceutical, and methods to synthesize it more efficiently or from different starting materials .

properties

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-6-8-15(9-7-12)19(23(3,21)22)13(2)16(20)18-14-5-4-10-17-11-14/h4-11,13H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKCQUXIKLAFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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